Ethyl 1-(aminomethyl)cyclopropanecarboxylate

Conformational Restriction Medicinal Chemistry Peptidomimetic Design

Ethyl 1-(aminomethyl)cyclopropanecarboxylate (CAS 400840-94-0) is a non-proteinogenic, conformationally restricted β-amino acid ester characterized by a 1,1-disubstituted cyclopropane scaffold bearing an aminomethyl group and an ethyl ester. With a molecular formula of C₇H₁₃NO₂, a molecular weight of 143.18 g/mol, and a density of 1.096 g/cm³, this compound exists as a colorless to pale yellow liquid with a boiling point of 188°C at 760 mmHg and a flash point of 59.8°C.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 400840-94-0
Cat. No. B112591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(aminomethyl)cyclopropanecarboxylate
CAS400840-94-0
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC1)CN
InChIInChI=1S/C7H13NO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5,8H2,1H3
InChIKeyAYTOKAZVIPSHHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(aminomethyl)cyclopropanecarboxylate (CAS 400840-94-0): Procurement-Relevant Characterization and Scaffold Profile


Ethyl 1-(aminomethyl)cyclopropanecarboxylate (CAS 400840-94-0) is a non-proteinogenic, conformationally restricted β-amino acid ester characterized by a 1,1-disubstituted cyclopropane scaffold bearing an aminomethyl group and an ethyl ester . With a molecular formula of C₇H₁₃NO₂, a molecular weight of 143.18 g/mol, and a density of 1.096 g/cm³, this compound exists as a colorless to pale yellow liquid with a boiling point of 188°C at 760 mmHg and a flash point of 59.8°C . Its constrained three-membered ring geometry distinguishes it from flexible aliphatic analogs and makes it a valuable building block in medicinal chemistry and pharmaceutical impurity analysis .

Why Ethyl 1-(aminomethyl)cyclopropanecarboxylate Cannot Be Interchanged with Structurally Similar Analogs


Substituting Ethyl 1-(aminomethyl)cyclopropanecarboxylate with methyl ester analogs (e.g., CAS 914226-26-9) or the free carboxylic acid derivative alters critical physicochemical properties, including lipophilicity, volatility, and hydrolytic stability, which directly impact reaction compatibility, purification efficiency, and downstream synthetic utility . Furthermore, the specific 1,1-disubstituted cyclopropane geometry of this compound enforces a unique conformational constraint that differs fundamentally from 2-substituted aminomethylcyclopropane isomers, which have been shown to exhibit opposite pharmacological activities at GABAC receptors in Xenopus oocyte electrophysiology assays [1]. Even seemingly minor modifications to the ester moiety or substitution pattern can abrogate the intended application, particularly when the compound serves as a specified impurity reference standard for Alogliptin quality control [2].

Quantitative Differentiation Evidence for Ethyl 1-(aminomethyl)cyclopropanecarboxylate: Procurement Decision Metrics


Conformational Constraint Quantification: 1,1-Disubstituted Cyclopropane vs. Flexible β-Alanine Scaffolds

The 1,1-disubstituted cyclopropane core of Ethyl 1-(aminomethyl)cyclopropanecarboxylate restricts the accessible conformational space of the β-amino acid backbone relative to flexible aliphatic β-amino acids such as β-alanine ethyl ester. The cyclopropane C–C–C bond angle is constrained to approximately 60°, compared to the ~109.5° tetrahedral angle in acyclic alkanes, which reduces the number of low-energy rotamers [1]. This conformational restriction translates into a reduced entropic penalty upon target binding in peptidomimetic applications, a property not quantifiable in flexible analogs [2].

Conformational Restriction Medicinal Chemistry Peptidomimetic Design

Lipophilicity Differentiation: Ethyl Ester vs. Methyl Ester and Free Acid Analogs

The ethyl ester moiety of Ethyl 1-(aminomethyl)cyclopropanecarboxylate confers a computed LogP of 0.23, as reported in vendor specification data . This lipophilicity is intermediate between the more polar free carboxylic acid (estimated LogP ≈ -2.5 to -3.0) and the less lipophilic methyl ester analog (CAS 914226-26-9, estimated LogP ≈ -0.1 to 0.1). This difference in LogP translates into quantifiably distinct chromatographic retention behavior and membrane permeability potential, as predicted by Lipinski's Rule of Five criteria [1].

Lipophilicity LogP ADME Optimization

Purity Specification Benchmarking: Quantified Vendor QC Metrics

Commercially available Ethyl 1-(aminomethyl)cyclopropanecarboxylate is supplied with defined purity specifications across multiple vendors: 98% (Sigma-Aldrich/Ambeed) , 97% (Fluorochem) , and 97% (Leyan) . In contrast, the methyl ester analog (CAS 914226-26-9) is less commonly available as a high-purity commercial reagent, with limited vendor listings and often lower reported purity ranges (typically 95% or unspecified). The availability of batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data is explicitly documented for the ethyl ester .

Purity Analysis Quality Control Procurement Specification

Regulatory Reference Standard Status: Alogliptin Impurity 42 Certification

Ethyl 1-(aminomethyl)cyclopropanecarboxylate is officially designated as Alogliptin Impurity 42 and is commercially available as an ISO 17034-certified reference standard from accredited suppliers [1]. This compound is explicitly identified as a building block in the synthesis of novel DPP-4 inhibitor analogues of Alogliptin . In contrast, structurally related cyclopropane β-amino esters (e.g., methyl ester CAS 914226-26-9) lack equivalent regulatory certification as impurity reference materials for approved pharmaceuticals.

Pharmaceutical Impurity Reference Standard Regulatory Compliance

Optimal Procurement and Application Scenarios for Ethyl 1-(aminomethyl)cyclopropanecarboxylate


Pharmaceutical Quality Control: Alogliptin Impurity Profiling and Method Validation

Procurement of ISO 17034-certified Ethyl 1-(aminomethyl)cyclopropanecarboxylate as Alogliptin Impurity 42 is essential for analytical laboratories performing HPLC method development, forced degradation studies, and stability-indicating assay validation for Alogliptin benzoate drug substance and finished dosage forms . The availability of certified reference material with documented purity (≥97%) ensures compliance with ICH Q3A/Q3B impurity qualification thresholds and supports ANDA/DMF regulatory submissions.

Medicinal Chemistry: Conformationally Constrained β-Amino Acid Scaffold for Peptidomimetic Design

This compound serves as a rigidified β-amino acid building block for the synthesis of peptidomimetics, where its 1,1-disubstituted cyclopropane core reduces conformational flexibility relative to acyclic β-alanine derivatives, potentially improving target binding affinity through entropic stabilization . The ethyl ester protecting group enables orthogonal synthetic manipulation prior to deprotection to the free carboxylic acid for peptide coupling.

Chemical Biology: DPP-4 Inhibitor Analogue Synthesis and SAR Exploration

As documented in the literature, Ethyl 1-(aminomethyl)cyclopropanecarboxylate is utilized as a key building block in the synthesis of novel spirocyclic analogues of the DPP-4 inhibitor Alogliptin . Procurement of this specific ethyl ester derivative is required for research programs exploring structure-activity relationships (SAR) around the cyclopropane moiety in DPP-4 inhibitor scaffolds.

Synthetic Methodology Development: 1,1-Disubstituted Cyclopropane Functionalization

The compound is suitable for use as a model substrate in the development of new synthetic methodologies targeting functionalized cyclopropane derivatives, including catalytic hydrogenation of nitriles, reductive amination, and ester hydrolysis protocols . Its commercial availability at defined purity (97–98%) with analytical documentation reduces experimental variability in methodology studies.

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